molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2647060
CAS No.: 868154-10-3
M. Wt: 369.376
InChI Key: BNYZQHGUBYHCNF-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound with a chromene core structure

Preparation Methods

The synthesis of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization to form the chromene ring. The carboxamide group is then introduced through an amide coupling reaction with the appropriate amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific enzymes, such as pancreatic lipase. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is unique due to its specific structural features and enzyme inhibitory properties. Similar compounds include other coumarin derivatives with amide groups, such as:

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZQHGUBYHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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